Critical Intermediate in a Novel Pharmaceutical Synthesis Pathway
A 2024 patent (US 12,110,296) explicitly claims a compound where the 2,2-dialkyl substituents are specifically 'each an ethyl group' (i.e., 2,2-diethyldihydro-2H-pyran-4(3H)-one) as the required intermediate in a catalytic hydrogenation step to produce a target pharmaceutical compound of formula (2) [1]. This represents a clear, quantifiable industrial selection criterion: the specific diethyl substitution is mandated for the patented process, overriding generic 2,2-dialkyl alternatives.
| Evidence Dimension | Patent-Specified Structural Requirement for Pharmaceutical Intermediate |
|---|---|
| Target Compound Data | 2,2-Diethyldihydro-2H-pyran-4(3H)-one (R1=R2=ethyl, explicitly claimed) |
| Comparator Or Baseline | All other 2,2-dialkyl-dihydropyran-4-ones (e.g., R=methyl, propyl, etc., implicitly excluded by the ethyl-only claim) |
| Quantified Difference | Binary selection: exclusively specified in the patent claims as the required intermediate |
| Conditions | Method for producing a compound of formula (2) via catalytic hydrogenation, as per US Patent 12,110,296, Claim 7 [1] |
Why This Matters
For procurement supporting this specific patented synthesis route, no other 2,2-dialkyl analog is permissible, making CAS 78585-51-0 the sole compliant intermediate.
- [1] N.E. CHEMCAT CORPORATION, OSAKA UNIVERSITY. (2024) US Patent No. 12,110,296. Claim 7: 'A compound of formula (2): wherein R1 and R2 are each an ethyl group.' View Source
